Methyl 2-amino-5-bromo-4-cyanobenzoate
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Overview
Description
Methyl 2-amino-5-bromo-4-cyanobenzoate is an organic compound with the molecular formula C9H7BrN2O2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-4-cyanobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 2-amino-4-cyanobenzoate, followed by purification processes to isolate the desired product. The reaction conditions often include the use of bromine or brominating agents in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or nitric acid under controlled conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Conversion to methyl 2-amino-5-bromo-4-aminobenzoate.
Oxidation: Formation of methyl 2-nitro-5-bromo-4-cyanobenzoate.
Scientific Research Applications
Methyl 2-amino-5-bromo-4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-4-cyanobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The bromo group can facilitate the compound’s incorporation into larger molecular frameworks through substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-bromobenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-4-cyanobenzoate
Uniqueness
Methyl 2-amino-5-bromo-4-cyanobenzoate is unique due to the simultaneous presence of amino, bromo, and cyano groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for versatile chemical modifications and interactions, making it a valuable compound in various research domains .
Biological Activity
Methyl 2-amino-5-bromo-4-cyanobenzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a bromo substituent, and a cyano group. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 4-aminobenzoic acid have shown enhanced antibacterial effects when modified chemically. These modifications can improve the compound's lipophilicity, facilitating better absorption and efficacy against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
PABA Derivative | Escherichia coli | 16 µg/mL |
Benzocaine | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. For example, modifications to the amino group have been shown to enhance the cytotoxicity of these compounds against breast cancer cells .
Case Study: Cytotoxic Effects
A study focused on the cytotoxic effects of this compound against human colorectal carcinoma cells (HCT116) revealed an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. Research suggests that derivatives targeting the JAK-STAT signaling pathway can effectively reduce inflammation in various models .
Table 2: Anti-inflammatory Activity
Compound | Model | Effectiveness |
---|---|---|
This compound | LPS-induced inflammation | Significant reduction in cytokines |
Methotrexate | Rheumatoid arthritis | Standard control |
The biological activity of this compound is thought to be mediated through several mechanisms:
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-7(10)5(4-11)2-8(6)12/h2-3H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAALNXOOOWVRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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